![molecular formula C9H15F3N2 B12275482 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,2,2-Trifluoroetil)-8-azabiciclo[3.2.1]octan-3-amina es un compuesto heterocíclico que contiene nitrógeno con un potencial significativo en diversos campos, incluido el descubrimiento de fármacos y la investigación química. Este compuesto presenta una estructura bicíclica única que lo convierte en un andamiaje valioso para sintetizar diversas moléculas diana .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-(2,2,2-Trifluoroetil)-8-azabiciclo[3.2.1]octan-3-amina generalmente implica la formación del núcleo bicíclico seguida de la introducción del grupo trifluoroetil. Un método común implica la reacción de 2,5-dimetoxi-tetrahidrofurano con ácido clorhídrico, seguida de la adición de clorhidrato de isopropilamina y acetato de sodio. El paso final implica la adición de ácido 1,3-acetondicarboxílico .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para garantizar una calidad y un rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de reacciones
8-(2,2,2-Trifluoroetil)-8-azabiciclo[3.2.1]octan-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar radicales nitroxi.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en condiciones suaves a moderadas.
Principales productos formados
Oxidación: Formación de radicales nitroxi y óxidos de triazina.
Reducción: Formación de aminas secundarias y terciarias.
Sustitución: Formación de diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
8-(2,2,2-Trifluoroetil)-8-azabiciclo[3.2.1]octan-3-amina tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como un intermedio clave en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su potencial como compuesto bioactivo en diversos ensayos biológicos.
Medicina: Se explora su potencial terapéutico, incluso como un andamiaje para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 8-(2,2,2-Trifluoroetil)-8-azabiciclo[3.2.1]octan-3-amina implica su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a diversas enzimas y receptores, modulando su actividad. Esto puede conducir a cambios en los procesos celulares y las vías bioquímicas, convirtiéndolo en una herramienta valiosa en el descubrimiento y desarrollo de fármacos .
Comparación Con Compuestos Similares
Compuestos similares
- 8-Isopropil-8-azabiciclo[3.2.1]octan-3-ol
- 8-Fluorobiciclo[3.2.1]octan-3-amina
- 3,8-Diazabiciclo[3.2.1]octan-2-ona
Unicidad
8-(2,2,2-Trifluoroetil)-8-azabiciclo[3.2.1]octan-3-amina destaca por la presencia del grupo trifluoroetil, que confiere propiedades químicas y físicas únicas. Esto lo hace particularmente valioso en aplicaciones que requieren una reactividad y estabilidad específicas .
Propiedades
Fórmula molecular |
C9H15F3N2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7/h6-8H,1-5,13H2 |
Clave InChI |
FVEGNLPZFSQOKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
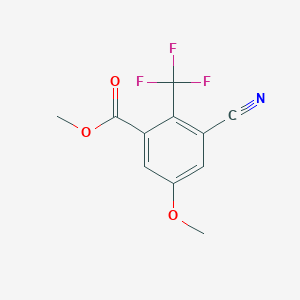
![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
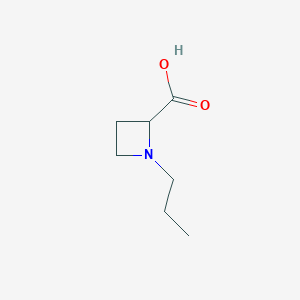
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
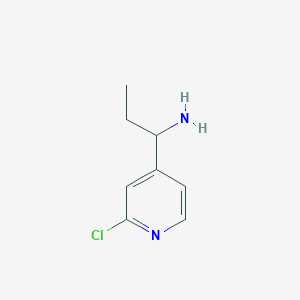
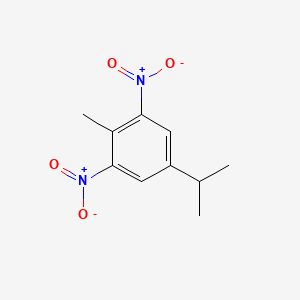

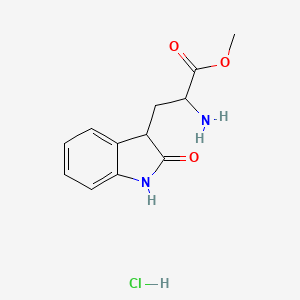
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)

![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
